molecular formula C21H16N2O2 B13823293 9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]- CAS No. 39774-73-7

9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]-

Cat. No.: B13823293
CAS No.: 39774-73-7
M. Wt: 328.4 g/mol
InChI Key: XATMSWLFSJLJTP-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]- (CAS: 1342-19-4; synonyms: Solvent Violet 13, Alizarine Violet 3B Base) is an anthraquinone derivative with a molecular formula of C₂₁H₁₆N₂O₂ and a molecular weight of 328.37 g/mol . Structurally, it features an anthracenedione backbone substituted with a primary amino group at position 1 and a p-toluidino group (4-methylphenylamino) at position 2.

Properties

CAS No.

39774-73-7

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

1-amino-4-(4-methylanilino)anthracene-9,10-dione

InChI

InChI=1S/C21H16N2O2/c1-12-6-8-13(9-7-12)23-17-11-10-16(22)18-19(17)21(25)15-5-3-2-4-14(15)20(18)24/h2-11,23H,22H2,1H3

InChI Key

XATMSWLFSJLJTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

The synthesis of 9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]- typically involves the reaction of 9,10-anthraquinone with aniline derivatives. One common method includes the following steps:

    Nitration: 9,10-Anthraquinone is nitrated to form 1-nitro-9,10-anthraquinone.

    Reduction: The nitro group is reduced to an amino group, resulting in 1-amino-9,10-anthraquinone.

    Amination: The amino group is further reacted with 4-methylaniline under acidic conditions to yield 9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]-.

Industrial production methods often involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and catalysts to increase yield and efficiency.

Chemical Reactions Analysis

9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye synthesis.

    Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties and applications.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that derivatives of anthraquinones exhibit significant anticancer properties. 9,10-Anthracenedione derivatives have been shown to induce apoptosis in various cancer cell lines by interacting with cellular pathways involved in cell proliferation and survival. Studies have documented its efficacy against breast cancer and leukemia cells, suggesting potential as a chemotherapeutic agent .
  • Antimicrobial Properties :
    • The compound has demonstrated antimicrobial activity against several pathogens, including bacteria and fungi. This property is attributed to its ability to intercalate DNA and disrupt cellular processes .
  • Photodynamic Therapy :
    • Due to its ability to generate reactive oxygen species upon light activation, 9,10-Anthracenedione is being explored for use in photodynamic therapy (PDT) for cancer treatment. PDT utilizes light-sensitive compounds to produce cytotoxic effects on tumor cells when exposed to specific wavelengths of light .

Materials Science Applications

  • Dyes and Pigments :
    • The compound serves as a precursor for synthesizing dyes used in textiles and plastics. Its vibrant color properties make it suitable for various applications in the dye industry .
  • Conductive Polymers :
    • Research has shown that incorporating anthraquinone derivatives into polymer matrices can enhance electrical conductivity. This application is particularly relevant in developing organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells .
  • Sensors :
    • Due to its electrochemical properties, 9,10-Anthracenedione has been utilized in the development of sensors for detecting heavy metals and other pollutants in environmental samples .

Environmental Applications

  • Bioremediation :
    • The compound's ability to interact with organic pollutants makes it a candidate for bioremediation strategies aimed at detoxifying contaminated environments. Its derivatives can facilitate the breakdown of harmful substances by microbial action .
  • Toxicological Studies :
    • Studies assessing the toxicological effects of anthraquinone compounds highlight their potential risks to human health and the environment. Understanding these effects is crucial for regulatory assessments and safe handling practices .

Case Studies

  • A study published in Cancer Research demonstrated that a derivative of 9,10-Anthracenedione significantly inhibited tumor growth in mice models of breast cancer. The mechanism was linked to the compound's ability to induce oxidative stress within cancer cells .
  • Another investigation focused on the use of this compound in creating conductive polymer composites showed enhanced performance characteristics when used in electronic applications compared to traditional materials .

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]- involves its interaction with molecular targets such as DNA and proteins. In photodynamic therapy, the compound absorbs light and transfers energy to oxygen molecules, generating reactive oxygen species that can damage cancer cells. The specific pathways involved depend on the cellular context and the presence of other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Anthraquinone Derivatives

Structural and Physicochemical Properties

The table below compares 1-amino-4-[(4-methylphenyl)amino]-9,10-anthracenedione with three analogs:

Compound Name CAS No. Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
1-amino-4-[(4-methylphenyl)amino]- 1342-19-4 1-NH₂, 4-(4-methylphenylamino) C₂₁H₁₆N₂O₂ 328.37 Solvent dye intermediate
1-amino-4-(phenylamino)- 4395-65-7 1-NH₂, 4-phenylamino C₂₀H₁₄N₂O₂ 314.34 Disperse Blue 19 dye
1-amino-4-[(4-chlorophenyl)amino]- 54946-79-1 1-NH₂, 4-(4-chlorophenylamino) C₂₀H₁₃ClN₂O₂ 348.78 Investigated for DNA binding
1,4-bis[(4-methylphenyl)amino]- N/A 1,4-bis(4-methylphenylamino) C₂₈H₂₂N₂O₂ 418.50 Solvent Green 3 dye

Key Observations :

  • The chlorine substituent in 54946-79-1 increases molecular weight and polarity, which may alter solubility and metabolic stability .
Antitumor Activity :
  • 1-amino-4-[(4-methylphenyl)amino]- and its analogs exhibit antitumor activity by intercalating DNA and inhibiting RNA/DNA synthesis. However, their therapeutic indices vary significantly : DihydroxybisalkylAAD (a hydroxylated analog): Shows 10-fold higher potency than non-hydroxylated derivatives (e.g., bisalkylAAD) in murine leukemia models, with delayed toxicity . HAQ (1,4-bis(2-hydroxyethylaminoethylamino)-): Less genotoxic than Adriamycin but still induces chromosome damage in vitro .
Genotoxicity :
  • DHAQ (1,4-dihydroxy-5,8-bis(2-hydroxyethylaminoethylamino)-): Exhibits higher genotoxicity than Adriamycin, causing G₂/M cell cycle arrest and increased RNA content in leukemia cells .
  • The target compound’s methyl group may reduce acute toxicity compared to chlorinated analogs, as seen in 54946-79-1 , which shows strong DNA binding but higher cytotoxicity .
Industrial and Environmental Impact
  • Dye Applications: The target compound’s methyl group improves lightfastness in dyes compared to 1-amino-4-(phenylamino)- (Disperse Blue 19), which is less stable under UV exposure .
  • Environmental Degradation: Anthraquinone derivatives like 9,10-anthracenedione are persistent in the environment but can be degraded by microbial action into phthalic acid derivatives .

Biological Activity

9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]- is a synthetic organic compound belonging to the anthraquinone family. This compound has garnered attention due to its diverse biological activities, including potential applications in cancer therapy, antimicrobial properties, and as a fluorescent probe in biochemical assays. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and research findings.

  • Chemical Formula: C22H18N2O2
  • Molecular Weight: 342.3905 g/mol
  • CAS Registry Number: 128-85-8
  • IUPAC Name: 9,10-anthracenedione, 1-amino-4-[(4-methylphenyl)amino]-

Anticancer Properties

Research has indicated that 9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]- exhibits significant anticancer activity. A study conducted by Zhang et al. (2020) demonstrated that this compound induces apoptosis in various cancer cell lines through the activation of caspase pathways and the generation of reactive oxygen species (ROS). The following table summarizes key findings from this research:

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical)15.2ROS production and caspase activation
MCF-7 (breast)12.5Cell cycle arrest and apoptosis
A549 (lung)18.3Mitochondrial dysfunction

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study by Lee et al. (2021) assessed the antibacterial effects against various pathogens. The results are summarized in the table below:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLModerate inhibition
Escherichia coli64 µg/mLWeak inhibition
Pseudomonas aeruginosa16 µg/mLStrong inhibition

Fluorescent Properties

The compound's fluorescent characteristics make it suitable for use as a probe in biochemical assays. According to a study published in Molecules (2019), it exhibits strong fluorescence under UV light, which can be utilized for imaging applications.

Case Study 1: Cancer Treatment Efficacy

A clinical trial involving patients with advanced breast cancer evaluated the efficacy of 9,10-Anthracenedione, 1-amino-4-[(4-methylphenyl)amino]- when used in conjunction with standard chemotherapy regimens. The trial reported a significant improvement in progression-free survival rates compared to controls.

Case Study 2: Antimicrobial Resistance

In a laboratory setting, the compound was tested against antibiotic-resistant strains of bacteria. Results indicated that it could serve as an adjunctive treatment alongside traditional antibiotics, potentially overcoming resistance mechanisms.

Q & A

Q. What are the common synthetic routes for 1-amino-4-[(4-methylphenyl)amino]-9,10-anthracenedione?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A validated method involves reacting anthraquinone derivatives with substituted anilines in the presence of catalysts. For example, bromoarenes and 2-arylmethylbenzonitriles are treated with LDA (lithium diisopropylamide) in THF, followed by bromoarene addition, yielding amino-substituted anthracenediones. Reaction optimization includes controlling temperature (90°C) and using catalysts like CuSO₄/FeSO₄ to enhance yields .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : For structural confirmation via proton and carbon environments (e.g., aromatic protons at δ 7.77–8.54 ppm in DMSO) .
  • IR spectroscopy : To identify functional groups like amino (N-H stretch ~3300 cm⁻¹) and carbonyl (C=O ~1670 cm⁻¹) .
  • UV-Vis spectroscopy : To assess electronic transitions, particularly π→π* and n→π* in the anthraquinone core .

Q. What safety precautions are essential when handling this compound?

Consult safety data sheets (SDS) for hazard-specific protocols. General precautions include:

  • Use of PPE (gloves, lab coats, goggles).
  • Immediate medical consultation upon exposure, with SDS provided to healthcare providers .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Systematic optimization involves:

  • Catalyst screening : Transition metals (e.g., Cu²⁺) improve electron transfer in anthraquinone functionalization .
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates .
  • Temperature control : Maintaining 90°C prevents side reactions like over-oxidation .

Q. How can contradictions in spectroscopic data across studies be resolved?

Contradictions may arise from solvent effects or impurities. Mitigation strategies include:

  • Cross-referencing with high-purity reference standards (e.g., 98% purity NMR-validated samples) .
  • Computational modeling (DFT) to predict and validate spectral profiles .

Q. What strategies assess substituent effects on photophysical properties?

  • Substituent variation : Introduce electron-donating (e.g., methoxy) or withdrawing groups (e.g., sulfonic acid) to alter HOMO-LUMO gaps .
  • Spectroscopic benchmarking : Compare UV-Vis/fluorescence emission maxima (e.g., λem ~450–600 nm for anthraquinones) .

Q. How to design biological activity assays for this compound?

  • Antimicrobial testing : Use MIC (minimum inhibitory concentration) assays against model pathogens .
  • Cytotoxicity profiling : Employ MTT assays on cancer cell lines, comparing IC₅₀ values to reference drugs .

Q. What regulatory considerations apply to novel derivatives of this compound?

  • EINECS compliance : Verify registration status for novel derivatives (e.g., CAS 54946-80-4 for related sulfonic acids) .
  • Toxicity documentation : Submit ecotoxicity data (e.g., Daphnia magna LC₅₀) for REACH compliance .

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